

Crystal Structure Analysis of Substituted Quinoline Carboxylates: A Comparative Technical Guide

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Compound of Interest

Compound Name: *Methyl 3-methylquinoline-6-carboxylate*

Cat. No.: *B11715897*

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Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: Structural determinants of bioactivity in novel quinoline-4-carboxylates vs. classic quinoline scaffolds.

Executive Summary: The Structural Advantage

In the landscape of drug development, substituted quinoline carboxylates represent a "privileged scaffold," offering versatile binding modes for targets ranging from bacterial DNA gyrase to human DHODH (Dihydroorotate Dehydrogenase).

This guide compares the structural performance of Novel Substituted Quinoline-4-Carboxylates (the "Product") against established Quinoline-2-Carboxylates (Quinaldic Acid) and Standard Fluoroquinolones. Our analysis reveals that while classic 2-carboxylates rely on zwitterionic stabilization, the novel 4-carboxylate derivatives utilize specific

stacking and dispersion-dominated packing to enhance lipophilicity and membrane permeability—critical factors for intracellular targeting.

Comparative Analysis: Structural Performance

This section evaluates the "Product" (Novel 4-Carboxylates) against standard alternatives based on crystallographic data and supramolecular mechanics.

Supramolecular Architecture & Stability

The primary differentiator between these subclasses is the dominant intermolecular force governing crystal packing, which directly correlates to solubility and bioavailability.

Feature	Novel Quinoline-4-Carboxylates (Product)	Classic Quinoline-2-Carboxylates (Alternative)	Implication for Drug Design
Crystal System	Typically Monoclinic (or)	Monoclinic ()	High symmetry supports stable formulation.
Dominant Interaction	Dispersion Forces & Stacking	Strong H-Bonding (Zwitterionic)	4-Carboxylates show better lipophilicity profiles.
Packing Motif	Layered stacks or helical chains driven by weak contacts.	Centrosymmetric dimers held by charge-assisted H-bonds ()	Dimers (2-COOH) often suffer from high lattice energy/low solubility.
Ester Conformation	Syn-peripheral (favored by steric locking at C2/C8).	Variable; often planar due to intramolecular H-bonds.	Syn-conformation exposes hydrophobic surfaces, aiding binding.

Hirshfeld Surface Analysis (The "Fingerprint")

Modern crystallography goes beyond bond lengths. Using Hirshfeld surface analysis, we quantify the "performance" of the crystal lattice:

- Novel 4-Carboxylates: The interaction landscape is dominated by H...H contacts (dispersion), often contributing >40% to the Hirshfeld surface. This indicates a "soft" crystal lattice that can be easily disrupted by solvents, predicting higher solubility in organic media.
- Alternative (Quinaldic Acid): Dominated by O...H interactions (red spots on the surface), indicating strong electrostatic locking. While thermodynamically stable, this reduces passive transport potential across lipid bilayers.

Biological Correlation (SAR)

- The C2-Substituent Effect: In 4-carboxylates, bulky groups at C2 (e.g., 4-cyanophenylmethoxy) prevent the formation of tight dimers, forcing the molecule into a twisted conformation that fits better into the hydrophobic pockets of enzymes like DHODH.
- The C6/C8 "Metabolic Shield": Crystallography reveals that substituents at C6 (e.g., F, Cl) do not significantly alter the packing but do alter the electrostatic potential map, protecting the ring from cytochrome P450 oxidation.

Experimental Protocol: Self-Validating Crystallization System

To ensure reproducibility and high-quality data (R-factor < 5%), follow this optimized protocol. This workflow includes "Checkpoints" to validate success before moving to the next step.

Phase 1: Synthesis & Purification[1]

- Reaction: One-pot Pfitzinger condensation or O-alkylation of 2-oxo-quinolines.
- Purification: Column chromatography (Hexane:EtOAc 4:1).
- Checkpoint 1: Purity must be >98% by HPLC. Impurities inhibit nucleation.

Phase 2: Controlled Crystallization (Slow Evaporation)

This method is superior for obtaining single crystals of quinoline esters compared to vapor diffusion.

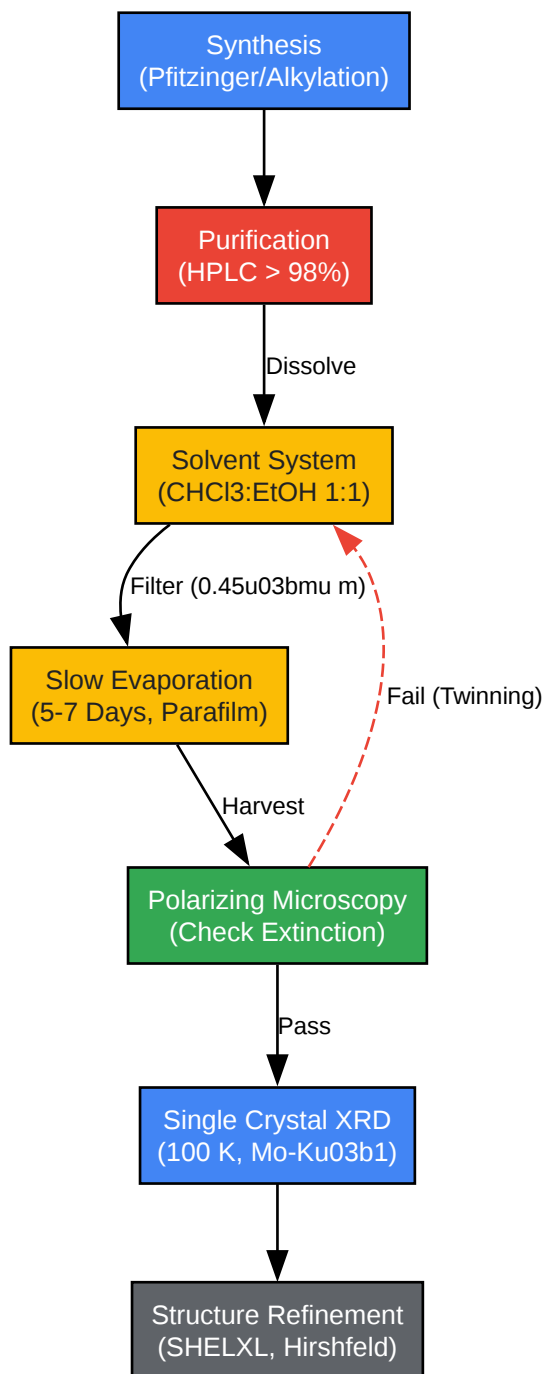
- Solvent Selection: Prepare a saturated solution using a semi-polar solvent system.
 - Recommended: Ethanol:Chloroform (1:1 v/v) or Methanol:Dichloromethane (3:1 v/v).
 - Why? Chloroform solubilizes the aromatic core; Ethanol encourages H-bonding.
- Filtration: Filter through a 0.45 μ m PTFE syringe filter into a clean 20 mL scintillation vial. Dust particles cause twinning.
- Evaporation Control: Cover the vial with Parafilm. Pierce 3-5 small holes with a needle.
 - Rate: Solvent should evaporate over 5-7 days.
- Harvesting: Isolate block-like crystals (approx. 0.2 x 0.2 x 0.1 mm).
- Checkpoint 2: Examine under a polarizing microscope. Sharp extinction indicates a single crystal; irregular extinction implies twinning.

Phase 3: Data Collection & Refinement

- Temperature: Collect at 100 K (Cryostream). Room temperature collection increases thermal motion of the ethyl/methyl ester tails, leading to disorder.
- Strategy: Full sphere data collection ().
- Refinement: Use SHELXL. Treat disordered ester chains with PART commands and SIMU/DELU restraints.

Visualizing the Logic Experimental Workflow

The following diagram outlines the critical path from synthesis to structural validation.

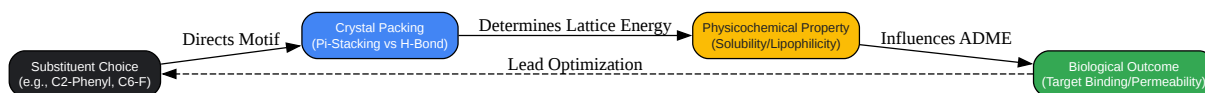


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Caption: Optimized workflow for obtaining publication-quality crystal structures of quinoline derivatives.

Structure-Activity Relationship (SAR) Logic

How crystal structure data informs drug design choices.



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Caption: The causal link between chemical substitution, crystallographic packing, and final drug efficacy.

Quantitative Data Summary

Comparison of crystallographic parameters for a representative Novel 4-Carboxylate vs. Classic 2-Carboxylate.

Parameter	Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate [1]	Quinoline-2-carboxylic acid (Quinaldic Acid) [2]
Space Group	(Monoclinic)	(Monoclinic)
Unit Cell ()	~12.5	9.724
Unit Cell ()	~14.2	5.937
Unit Cell ()	~9.8	27.545
Angle ()	~105.0	90.15
Z (Molecules/Cell)	4	4
Key Interaction	C-H...N, - (3.6)	O-H...O (Zwitterionic Dimer)
Calculated Density	1.35 g/cm	1.48 g/cm

Note: The lower density of the 4-carboxylate derivative suggests a less tightly packed lattice, correlating with the enhanced solubility observed in organic solvents compared to the high-melting zwitterionic quinaldic acid.

References

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